Hydroxyurea-15N

概要

説明

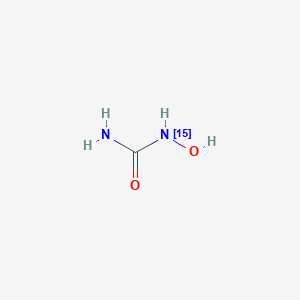

Hydroxyurea-15N (CAS: 214331-53-0) is a nitrogen-15 (15N) isotopically labeled derivative of hydroxyurea, a chemotherapeutic agent and ribonucleotide reductase inhibitor. The incorporation of the stable 15N isotope enables precise tracking of hydroxyurea in metabolic, pharmacokinetic, and mechanistic studies . Hydroxyurea itself is used to treat sickle cell anemia and certain cancers by inhibiting DNA synthesis. The 15N-labeled variant retains the parent compound’s pharmacological activity while providing a tool for isotope dilution mass spectrometry (IDMS) and nuclear magnetic resonance (NMR)-based research .

準備方法

Synthetic Routes and Reaction Conditions

Hydroxyurea-15N can be synthesized through the reaction of hydroxylamine-15N with cyanate. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

NH2OH-15N+OCN−→NH2CONH-15N+H2O

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of hydroxylamine-15N, followed by its reaction with cyanate under controlled conditions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .

化学反応の分析

Types of Reactions

Hydroxyurea-15N undergoes various chemical reactions, including:

Oxidation: Hydroxyurea can be oxidized to form urea and nitric oxide.

Reduction: It can be reduced to form hydroxylamine.

Substitution: Hydroxyurea can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

Oxidation: Urea and nitric oxide.

Reduction: Hydroxylamine.

Substitution: Depending on the nucleophile, various substituted urea derivatives can be formed.

科学的研究の応用

Biotransformation Studies

Recent studies have utilized Hydroxyurea-15N to investigate its metabolism in animal models. For instance, mass spectrometry analysis has demonstrated how mARC1 (mitochondrial amidoxime reducing component 1) plays a significant role in the metabolic reduction of hydroxyurea to urea. In experiments with mice, the retention of this compound was observed to correlate inversely with mARC1 abundance, providing insights into the compound's pharmacokinetics and potential interactions within biological systems .

Clinical Applications

Hydroxyurea has been widely used in clinical settings for several conditions:

- Sickle Cell Anemia : Hydroxyurea is approved for treating sickle cell anemia due to its ability to increase fetal hemoglobin (HbF) levels, which reduces sickling episodes and associated complications. Long-term studies indicate that hydroxyurea treatment significantly decreases mortality rates among patients with sickle cell disease .

- Cancers : The compound is also employed in oncology for treating various cancers, including chronic myelogenous leukemia (CML) and solid tumors. Its antiproliferative effects make it a valuable agent in chemotherapy regimens .

- Psoriasis and Myeloproliferative Diseases : Hydroxyurea is indicated for psoriasis treatment and certain myeloproliferative disorders, showcasing its versatility across different medical conditions .

Research Insights and Case Studies

The application of this compound extends into experimental research where it serves as a tool for understanding both basic and applied science:

Case Study: Sickle Cell Anemia

In a randomized controlled trial examining the long-term effects of hydroxyurea on patients with sickle cell anemia, significant reductions in acute painful episodes and acute chest syndrome were noted. The study followed patients over 17 years, revealing that those who maintained long-term hydroxyurea therapy had improved survival rates compared to those who did not .

Antiviral Research

Emerging research suggests that hydroxyurea may possess antiviral properties, particularly against HIV. Studies have indicated that plasma concentrations achieved through therapeutic dosing are effective in inhibiting viral replication in vitro, highlighting potential applications beyond traditional uses .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

作用機序

Hydroxyurea-15N exerts its effects primarily by inhibiting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. By inhibiting this enzyme, this compound prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA replication. This mechanism is particularly effective in rapidly dividing cells, making it useful in cancer treatment. Additionally, this compound induces the production of fetal hemoglobin, which is beneficial in the treatment of sickle cell anemia .

類似化合物との比較

Isotopically Labeled Urea Derivatives

Urea-15N (CAS: 2067-80-3)

- Structure : CH₄(15N)₂O.

- Applications : Primarily used in agricultural research to study nitrogen uptake in plants and soil systems .

- Key Differences :

- Hydroxyurea-15N contains a hydroxylamine group (NH₂OH) instead of urea’s dual amide groups.

- Urea-15N is more hygroscopic and less thermally stable than this compound, as evidenced by moisture absorption and thermogravimetric analyses .

- This compound is pharmaceutically active, whereas urea-15N is primarily a fertilizer tracer .

Hydrazine-15N₂ Monohydrate (CAS: 145571-73-9)

- Structure : H₂15N–15NH₂·H₂O.

- Applications : Used in organic synthesis (e.g., 15N-labeled heterocycles) and as a reducing agent .

Structurally Related Hydroxylamine Derivatives

Hydroxylamine-15N Hydrochloride (CAS: 489743)

- Structure: H₂15NOH·HCl.

- Applications : A precursor in 15N-labeled nucleic acid and protein synthesis .

- Key Differences :

Other 15N-Labeled Pharmaceuticals

L-Histidine-15N Hydrochloride Hydrate

- Structure: 15N-labeled imidazole-containing amino acid.

- Applications : Used in metabolic flux studies and protein structure analysis .

- Key Differences: this compound is a small synthetic molecule, while L-Histidine-15N is a natural amino acid derivative. Histidine-15N is used in biochemistry, whereas this compound is applied in oncology and hematology research .

Physicochemical and Functional Comparison

Table 1: Comparative Properties of this compound and Similar Compounds

Key Findings:

- Isotopic Utility : this compound and Urea-15N are both used as tracers, but in distinct fields (medical vs. agricultural) .

- Stability : this compound is more stable than Hydrazine-15N₂ derivatives, which require inert storage conditions .

- Bioactivity: this compound uniquely combines isotopic labeling with therapeutic activity, unlike non-pharmacological 15N compounds .

Research Implications

This compound’s dual role as a therapeutic agent and isotopic tracer makes it invaluable for studying drug metabolism and resistance mechanisms. In contrast, compounds like Hydrazine-15N₂ and Hydroxylamine-15N·HCl serve specialized synthetic roles but lack direct clinical relevance. Future studies could explore hybrid 15N-labeled compounds that merge the stability of this compound with the reactivity of hydrazine derivatives .

生物活性

Hydroxyurea-15N is a nitrogen-labeled derivative of hydroxyurea, a compound widely recognized for its therapeutic applications in various medical conditions, particularly in oncology and hematology. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical applications, and relevant research findings.

Hydroxyurea primarily acts as an inhibitor of ribonucleotide reductase (RR) , an enzyme crucial for DNA synthesis. By inhibiting RR, this compound disrupts the conversion of ribonucleotides to deoxyribonucleotides, thereby hindering DNA replication and repair processes. This mechanism underlies its antineoplastic and cytotoxic properties, making it effective against various cancers and hematological disorders.

Key Mechanisms:

- Antineoplastic Activity : this compound has shown efficacy in treating cancers by inducing cell cycle arrest in the G1 phase, making cells more susceptible to radiation therapy .

- Fetal Hemoglobin Induction : In sickle cell disease (SCD), Hydroxyurea increases fetal hemoglobin (HbF) levels, which reduces sickling and associated complications .

- Nitric Oxide Production : Hydroxyurea has been linked to increased nitric oxide (NO) production, which plays a role in vascular health and immune response .

Clinical Applications

This compound is utilized in various clinical settings, including:

- Cancer Treatment : Used for myeloproliferative neoplasms and chronic myelogenous leukemia.

- Sickle Cell Disease : Reduces painful crises and transfusion needs by increasing HbF levels.

- Psoriasis and Other Conditions : Investigated for its effects on skin disorders and as an antiviral agent.

Research Findings

A variety of studies have documented the biological activity of this compound. Below are notable findings from recent research:

Table 1: Summary of Clinical Trials Involving Hydroxyurea

Case Studies

- Pediatric Sickle Cell Disease : The BABY HUG trial demonstrated that hydroxyurea therapy significantly decreased the frequency of pain episodes and acute chest syndrome in infants while improving overall health outcomes .

- Combination Therapy with Thalidomide : A study involving children with β-thalassemia showed that combining hydroxyurea with thalidomide led to substantial improvements in patient responses, indicating potential synergistic effects .

Q & A

Basic Research Questions

Q. How can researchers synthesize Hydroxyurea-<sup>15</sup>N with high isotopic purity, and what analytical techniques validate its structural integrity?

- Methodological Answer : Synthesis typically involves substituting natural-abundance nitrogen sources with <sup>15</sup>N-enriched precursors (e.g., <sup>15</sup>NH3 or <sup>15</sup>N-labeled urea derivatives). Key steps include:

- Reaction Optimization : Adjust molar ratios, temperature, and pH to maximize isotopic incorporation.

- Purification : Use column chromatography or recrystallization to isolate the product.

- Characterization : Confirm isotopic purity via <sup>15</sup>N NMR (detection of <sup>15</sup>N chemical shifts at ~70–120 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What are the standard protocols for assessing Hydroxyurea-<sup>15</sup>N stability under varying storage conditions?

- Methodological Answer :

- Stability Studies : Store aliquots at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Monitor degradation via:

- Periodic Sampling : Analyze using HPLC to track changes in concentration.

- Mass Spectrometry : Detect isotopic exchange or decomposition products (e.g., <sup>15</sup>NH3 release).

- Kinetic Modeling : Use Arrhenius equations to predict shelf life under accelerated conditions .

Advanced Research Questions

Q. How does isotopic labeling with <sup>15</sup>N influence the mechanism of action of Hydroxyurea in enzymatic inhibition studies?

- Methodological Answer :

- Isotope Tracing : Track <sup>15</sup>N incorporation into ribonucleotide reductase (RNR) active sites using stopped-flow kinetics or crystallography.

- Computational Modeling : Compare binding energies of labeled vs. unlabeled Hydroxyurea using molecular dynamics simulations (e.g., AMBER or GROMACS).

- Data Interpretation : Correlate isotopic effects (e.g., kinetic isotope effects, KIE) with inhibition efficiency. A KIE >1 indicates rate-limiting steps involving N–H bond cleavage .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for Hydroxyurea-<sup>15</sup>N across preclinical models?

- Methodological Answer :

- Meta-Analysis : Systematically review studies to identify variables (e.g., dosing regimens, animal strains) causing discrepancies. Use PRISMA guidelines for transparency .

- Experimental Replication : Standardize protocols for bioavailability assessments (e.g., plasma half-life via LC-MS/MS) across models.

- Statistical Harmonization : Apply mixed-effects models to account for inter-study variability and confounding factors (e.g., metabolic enzyme polymorphisms) .

Q. What strategies optimize the use of Hydroxyurea-<sup>15</sup>N in tracing nitrogen metabolism in cancer cell lines?

- Methodological Answer :

- Metabolic Flux Analysis (MFA) : Pulse-chase experiments with <sup>15</sup>N-labeled Hydroxyurea, followed by GC-MS analysis of downstream metabolites (e.g., nucleotides, amino acids).

- Isotope Ratio Calibration : Normalize <sup>15</sup>N enrichment against internal standards (e.g., <sup>13</sup>C-glucose) to correct for instrument drift.

- Data Integration : Use pathway mapping tools (e.g., MetaboAnalyst) to visualize nitrogen allocation in pathways like purine synthesis .

Q. Methodological Considerations for Data Presentation

Q. How should researchers present large datasets (e.g., isotopic enrichment ratios) without overwhelming the main text?

- Guidelines :

- Supplementary Material : Include raw data tables (e.g., time-course enrichment percentages) as downloadable files. Reference these in the Results section .

- Visual Summaries : Use heatmaps or Sankey diagrams to highlight key metabolic pathways in the main text. Avoid overcrowding figures with redundant annotations .

Q. What criteria determine the inclusion of Hydroxyurea-<sup>15</sup>N experimental data in peer-reviewed publications?

- Criteria :

- Reproducibility : Detailed protocols must enable independent replication (e.g., NMR acquisition parameters, solvent systems).

- Statistical Rigor : Report confidence intervals for isotopic purity and p-values for kinetic comparisons.

- Ethical Compliance : Adhere to safety guidelines for handling labeled compounds (e.g., waste disposal protocols) .

Q. Tables for Reference

Table 1 : Key Analytical Techniques for Hydroxyurea-<sup>15</sup>N Characterization

| Technique | Parameters | Application |

|---|---|---|

| <sup>15</sup>N NMR | 70–120 ppm (amide region) | Isotopic purity verification |

| HRMS | m/z 77.0480 ([M+H]<sup>+</sup>) | Molecular formula confirmation |

| HPLC-UV | λ = 210 nm, C18 column | Quantification of degradation products |

Table 2 : Common Pitfalls in Hydroxyurea-<sup>15</sup>N Studies

| Pitfall | Solution |

|---|---|

| Isotopic dilution | Use excess <sup>15</sup>N precursor |

| Spectral overlap in NMR | Apply <sup>1</sup>H-<sup>15</sup>N HSQC |

| Inconsistent pharmacokinetics | Standardize animal fasting protocols |

特性

IUPAC Name |

hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHCAURESNICA-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(N)[15NH]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466772 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214331-53-0 | |

| Record name | Hydroxyurea-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。